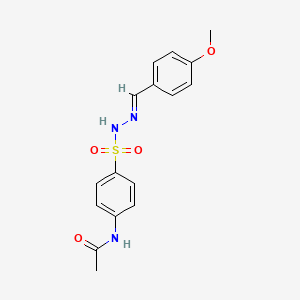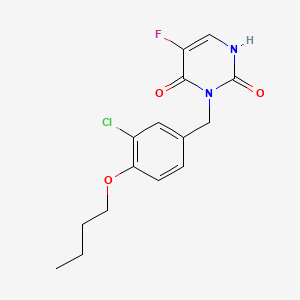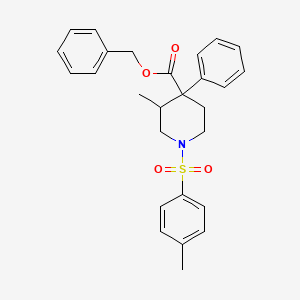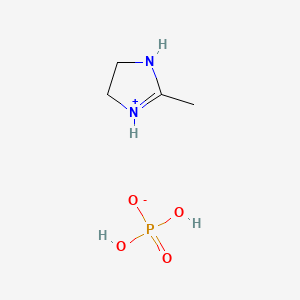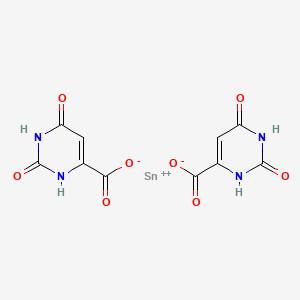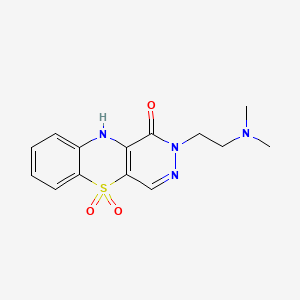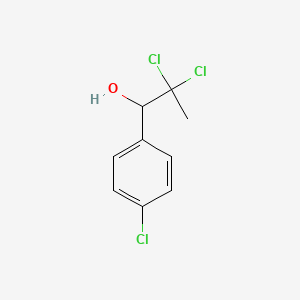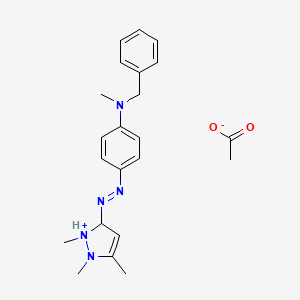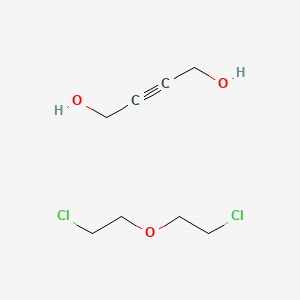
Einecs 270-107-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 270-107-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
The preparation of Einecs 270-107-7 involves specific synthetic routes and reaction conditions. One common method includes the use of sodium cyanide and benzyl chloride. The reaction is typically carried out in a round-bottomed flask with a reflux condenser and separatory funnel. The mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
Einecs 270-107-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Einecs 270-107-7 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for other chemical compounds. In biology, it may be utilized in studies involving enzyme reactions and metabolic pathways. In medicine, the compound can be part of drug development processes, particularly in the synthesis of pharmaceutical intermediates. Industrially, this compound is employed in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of Einecs 270-107-7 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Einecs 270-107-7 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) . Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and reactivity, making it particularly valuable in certain research and industrial contexts.
Propiedades
Número CAS |
68411-17-6 |
|---|---|
Fórmula molecular |
C4H8Cl2O.C4H6O2 C8H14Cl2O3 |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
but-2-yne-1,4-diol;1-chloro-2-(2-chloroethoxy)ethane |
InChI |
InChI=1S/C4H8Cl2O.C4H6O2/c5-1-3-7-4-2-6;5-3-1-2-4-6/h1-4H2;5-6H,3-4H2 |
Clave InChI |
SVZNDHYAUMYQRT-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OCCCl.C(C#CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


